molecular formula C16H20N4 B1274245 Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)- CAS No. 76167-42-5

Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)-

Cat. No. B1274245
CAS RN: 76167-42-5
M. Wt: 268.36 g/mol
InChI Key: OATGOOHGVPUVME-UHFFFAOYSA-N
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Description

“Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)-” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring .


Molecular Structure Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle. Synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .


Chemical Reactions Analysis

Pyrimidines have been synthesized through various methods. One such method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .


Physical And Chemical Properties Analysis

The empirical formula of the compound is C11H10BrN3O2 and its molecular weight is 296.12 .

Scientific Research Applications

Drug Design and Discovery

N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine: is a valuable synthetic intermediate in the design and discovery of new pharmaceuticals. Its piperidine core is a common feature in many drugs, contributing to a wide range of pharmacological activities . This compound can be used to develop inhibitors for various targets, such as kinases involved in cancer pathways.

Neurological Research

The benzylpiperidine moiety is significant in the development of compounds targeting neurological pathways. It has potential applications in creating treatments for neurodegenerative diseases like Alzheimer’s, where it may help in the modulation of neurotransmitter systems .

Anticancer Agents

Piperidine derivatives, including N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine , are explored for their anticancer properties. They can be used to synthesize compounds that interfere with cell division and proliferation, offering a pathway to novel anticancer drugs .

Antimicrobial and Antifungal Applications

The structural flexibility of N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine allows for the synthesis of a variety of antimicrobial and antifungal agents. By modifying the piperidine ring, researchers can create compounds with specific activity against a range of bacterial and fungal pathogens .

Analgesic Development

The piperidine structure is often associated with analgesic properties. Derivatives of N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine could be synthesized to create new pain-relieving medications, particularly targeting neuropathic pain .

Anti-Inflammatory Research

This compound can also serve as a starting point for the development of anti-inflammatory drugs. Its modification can lead to the discovery of novel agents that can reduce inflammation and treat various inflammatory disorders .

Pharmacokinetic Enhancements

Researchers can use N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine to improve the pharmacokinetic profiles of existing drugs. By incorporating this moiety into drug molecules, it’s possible to enhance their absorption, distribution, metabolism, and excretion (ADME) properties .

Safety And Hazards

While specific safety and hazard information for “Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)-” is not available, it’s important to note that pyrimidines can have various pharmacological effects, including anti-inflammatory effects . Therefore, they should be handled with care.

Future Directions

The development of new pyrimidines as anti-inflammatory agents is a potential future direction . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-2-5-14(6-3-1)13-20-11-7-15(8-12-20)19-16-17-9-4-10-18-16/h1-6,9-10,15H,7-8,11-13H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATGOOHGVPUVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NC=CC=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227014
Record name Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)-

CAS RN

76167-42-5
Record name Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076167425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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